

Paxalisib fast track designation brain metastases

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Compound Focus: Paxalisib

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Fast Track Designation and Regulatory Context

The **U.S. Food and Drug Administration (FDA)** granted **Fast Track Designation** to **paxalisib** (formerly GDC-0084) in combination with radiation therapy for the treatment of patients with solid tumor brain metastases harboring **PI3K pathway mutations** on July 7, 2023 [1] [2]. This designation is intended to expedite the development and review of this drug combination.

This was not the first regulatory designation for **paxalisib**. The drug had previously received:

- **Orphan Drug Designation** for glioblastoma in February 2018 [2] [3].
- **Fast Track Designation** for glioblastoma in August 2020 [2] [3].

Clinical Data from the Supporting Phase 1 Trial (NCT04192981)

The Fast Track Designation was supported by interim data from a Phase 1 clinical trial (NCT04192981) sponsored by Memorial Sloan Kettering Cancer Center [1]. The study investigated concurrent **paxalisib** and whole brain radiotherapy (WBRT) in patients with solid tumor brain metastases or leptomeningeal metastases harboring PI3K pathway mutations [4] [5].

Key Efficacy Results: The table below summarizes the promising efficacy signals observed in the initial dose-escalation phase (Part A) of the study.

Cohort Detail	Patient Population	Overall Response Rate (ORR)	Historical ORR with WBRT Alone	Key Findings
Part A (Dose-Escalation)	9 evaluable patients with BM or LM [6] [5]	100% (all 9 patients) [6] [5]	Typically 20-45% [6] [3]	All evaluable patients experienced a complete or partial response per RANO-BM criteria within 3 months [5].
Part B (Dose-Expansion)	17 evaluable patients at MTD (45mg) [3]	67% Partial Response (PR) rate; over two-thirds achieved intracranial response [3]	Information missing	Confirmed promising clinical activity and compared favorably to historical WBRT data [3].

Safety and Tolerability: The study established the safety profile and maximum tolerated dose (MTD) for the combination.

- **Maximum Tolerated Dose (MTD):** **45 mg daily** of **paxalisib** in combination with WBRT [1] [5].
- **Dose-Limiting Toxicities (DLTs):** At the 60 mg dose, two DLTs were observed: one patient experienced grade 3 nausea and vomiting, and another had grade 4 enterocolitis and neutropenia [1] [5].
- **Common Adverse Events:** The most frequently reported adverse events were nausea, vomiting, and hyperglycemia [3].

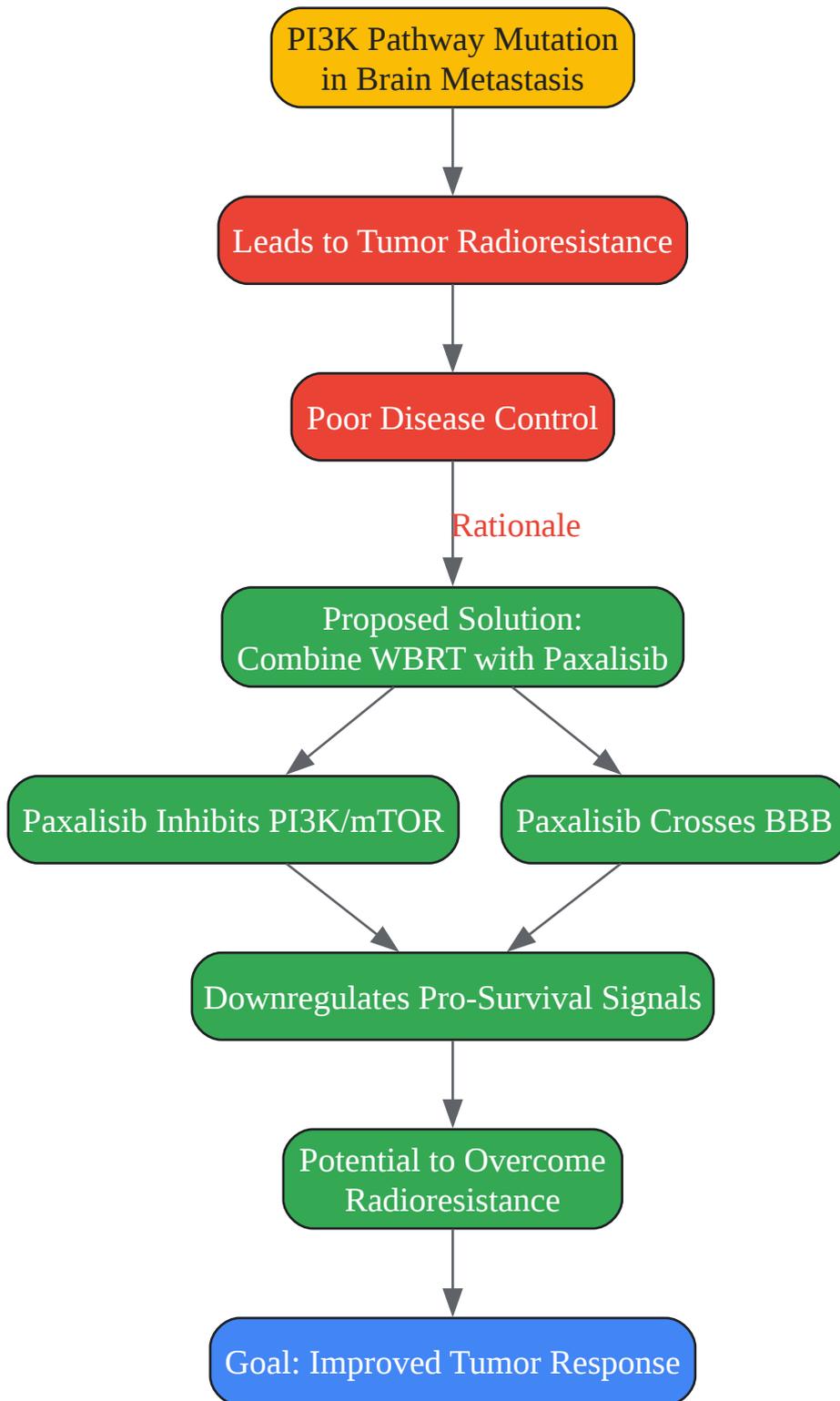
Scientific Rationale and Mechanism of Action

The development of this combination is grounded in a strong biological rationale:

- **Targeted Mechanism:** **Paxalisib** is a brain-penetrant, small-molecule dual inhibitor of the **PI3K/Akt/mTOR pathway** [7] [8]. This pathway is a critical controller of cell growth and division and is aberrantly activated in many cancers.

- **Blood-Brain Barrier (BBB) Penetration:** A key differentiating feature of **paxalisib** is that it was specifically designed to cross the blood-brain barrier, which is a major challenge in treating central nervous system malignancies [7].
- **Overcoming Radioresistance:** Preclinical and clinical evidence suggests that brain metastases with activating **PI3K pathway mutations** are more resistant to radiation therapy. The combination of **paxalisib** with radiation is a logical strategy to block this pro-survival pathway and potentially re-sensitize tumors to treatment [1].

The diagram below illustrates the core scientific rationale and experimental workflow that forms the basis for this clinical development program.



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Detailed Experimental Protocol

For researchers, here are the key methodological details from the Phase 1 trial (NCT04192981) [4] [2] [5]:

- **Study Design:** Single institution, open-label, Phase I trial with a two-part design.
 - **Part A:** Standard 3 + 3 dose escalation of **paxalisib** at 45mg, 60mg, or 75mg daily for two weeks with concomitant WBRT.
 - **Part B:** Dose-expansion cohort to confirm safety and preliminary efficacy at the established MTD of 45mg.
- **Patient Population:**
 - **Inclusion:** Adults (≥ 18 years) with histologically confirmed solid tumors harboring *PIK3CA* pathway mutations and brain metastases and/or leptomeningeal metastases. Karnofsky Performance Status (KPS) ≥ 70 .
 - **Exclusion:** Prior radiotherapy precluding new treatment, serious comorbidities, insulin-treated diabetes, and hypersensitivity to **paxalisib**.
- **Intervention:** **Paxalisib** was administered orally daily concurrently with **Whole Brain Radiation Therapy (WBRT) at 30 Gy in 10 fractions**.
- **Primary Endpoint:** Establish the Maximum Tolerated Dose (MTD) of **paxalisib** in combination with cranial RT.
- **Key Secondary Endpoints:** Local recurrence rate, safety, and preliminary efficacy (e.g., overall response rate per RANO-BM criteria).

Other Development Programs

The search results indicate that **paxalisib** is under investigation in other oncology areas, which underscores its potential utility. Early-phase data suggests promise in:

- **Triple-Negative Breast Cancer (TNBC):** A Phase 1b trial is evaluating **paxalisib** in combination with the immunotherapy pembrolizumab and chemotherapy. Early data from one patient showed a **>50% reduction in circulating tumor cells (CTCs)** after the first treatment cycle [9].
- **Glioblastoma:** Following a Type C meeting with the FDA, the agency indicated that overall survival data for **paxalisib** in newly diagnosed unmethylated glioblastoma could support a **standard approval**, contingent on positive results from a future pivotal Phase 3 trial. The design of this trial has been aligned upon with the FDA [4] [10].

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